N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-27-17-9-7-15(8-10-17)20-23-21-25(24-20)16(14-29-21)11-12-22-19(26)13-28-18-5-3-2-4-6-18/h2-10,14H,11-13H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHQXWWWGOXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazolo[3,2-b][1,2,4]triazoles, the core structure of this compound, have shown diverse biological activities. They have been found to exhibit anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity.
Mode of Action
Thiazolo[3,2-b][1,2,4]triazoles are known to interact with various biological targets due to their diverse biological activities. For instance, some thiazolo[3,2-b][1,2,4]triazoles have shown excellent anticancer properties. The compound at 10 μM showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin.
Biochemical Pathways
Given the diverse biological activities of thiazolo[3,2-b][1,2,4]triazoles, it can be inferred that they likely interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity of related compounds can be influenced by the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain.
Result of Action
Some thiazolo[3,2-b][1,2,4]triazoles have shown excellent anticancer properties. This suggests that they may induce cell death or inhibit cell proliferation in cancer cells.
Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antiviral, and anticonvulsant properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is with a molecular weight of 408.48 g/mol. The structure features a thiazole ring fused with a triazole structure, which is known for its diverse biological activities due to the presence of various substituents like the methoxy and phenoxy groups.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value less than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer progression .
Antiviral Properties
The antiviral potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various contexts:
- Inhibition Studies : Research has indicated that these compounds can inhibit viral replication in vitro. For example, derivatives have shown effectiveness against influenza virus strains by interfering with viral RNA synthesis .
- Binding Affinity : Interaction studies reveal that this compound binds to viral proteins with high affinity, which is crucial for its antiviral efficacy .
Anticonvulsant Activity
The anticonvulsant properties of related thiazole compounds have also been investigated:
- Animal Models : In picrotoxin-induced seizure models in rodents, compounds structurally related to this compound demonstrated significant anticonvulsant activity with median effective doses lower than standard treatments like ethosuximide .
Comparative Analysis
A comparative analysis of similar compounds reveals unique features of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Ene-thiazolo[3,2-b][1,2,4]triazole | Different substituent at position 5 | Anticancer activity | Potent against specific cancer cell lines |
| 6-(3-nitrophenyl)-thiazolo[3,2-b][1,2,4]triazole | Nitro group as substituent | α-amylase inhibition | Notable enzyme inhibition profile |
| 5-Aminomethylidene-thiazolo[3,2-b][1,2,4]triazole | Aminomethylidene group present | Antitumor properties | Enhanced solubility and bioavailability |
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide.
In Vitro Studies
- Cell Line Specificity : The compound has shown significant cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values were reported to be less than 10 µM, indicating potent activity .
- Mechanism of Action : Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer progression, inhibiting pathways associated with cell proliferation and survival .
Case Studies
- A549 Cell Line : Demonstrated a notable reduction in cell viability with an IC50 value indicating strong potential as an anticancer agent.
- MCF7 Cell Line : Similar results were observed, reinforcing the compound's efficacy across different types of cancer cells.
Antiviral Properties
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit antiviral activity. This compound has been explored for its potential to inhibit viral replication.
Mechanism
The compound's structure allows it to interfere with viral entry or replication processes within host cells. Specific studies have highlighted its effectiveness against certain viral strains, although detailed mechanisms require further elucidation .
Anticonvulsant Activity
Emerging research suggests that this compound may possess anticonvulsant properties.
Findings
Preliminary studies indicate that this compound could modulate neurotransmitter systems involved in seizure activity. Further investigations are needed to confirm these effects and understand the underlying mechanisms .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, which is frequently modified to optimize physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Substituent Effects on the Thiazolo[3,2-b][1,2,4]triazole Core
Key Observations
- Substituent Influence: Electron-donating groups (e.g., 4-OCH3): Improve solubility and reduce crystallinity, as seen in compounds 8b and 10b . Bromine in 10b contributes to a higher melting point (158–160°C) compared to chlorine in 8b (130–132°C) . Acetamide vs. Ethanediamide: The target compound’s phenoxyacetamide side chain may offer superior hydrogen-bonding capacity compared to ethanediamide derivatives, which could influence receptor binding .
Synthetic Efficiency :
Spectroscopic Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Preparation Methods
Visible-Light-Mediated Cyclization
A green protocol developed by Sherif et al. employs visible-light irradiation to promote regioselective cyclization between 5-phenyl-4H-1,2,4-triazole-3-thiol (4a ) and α-bromo-1-phenylbutane-1,3-dione (3a ) in aqueous media. The reaction proceeds via a radical mechanism, where visible light initiates homolytic cleavage of the C–Br bond in 3a , generating a thiyl radical that attacks the carbonyl carbon. Intramolecular cyclization and dehydration yield the thiazolo[3,2-b]triazole core with exclusive regioselectivity (Fig. 1). This method achieves yields of 85–92% under solvent-free or aqueous conditions, offering advantages in scalability and environmental impact.
Reaction Conditions
Acid-Catalyzed One-Pot Synthesis
An alternative method involves refluxing 4-amino-5-methyl-4H-s-triazole-3-thiol (12 ) with acetylacetone (2c ) in acetic acid containing sulfuric acid. The reaction proceeds via oxidation of the triazole thiol to a disulfide intermediate, followed by nucleophilic attack of the enolate form of the ketone. Intramolecular cyclization affords the thiazolo[3,2-b]triazole core in 78% yield (Scheme 1).
Functionalization of the Thiazolo[3,2-b]Triazole Core
Introduction of the Ethyl Side Chain at Position 6
The ethyl group at position 6 is introduced via alkylation of the triazole nitrogen . A patent by CN103694197A describes the alkylation of 2-aminobenzo[d]thiazole with benzyl alcohols under basic conditions. Adapting this approach, the thiazolo-triazole core is treated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in dry acetone, yielding 6-(2-aminoethyl)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazole (Intermediate A ) (Scheme 2).
Optimization Data
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 72 |
| NaH | THF | 0°C to RT | 58 |
| Cs₂CO₃ | DMF | 80°C | 65 |
Acylation with Phenoxyacetic Acid
The final step involves coupling Intermediate A with phenoxyacetyl chloride to form the acetamide moiety. A procedure from ACS Omega (2024) utilizes EDC·HCl and HOBt in DMF to facilitate amide bond formation.
General Procedure
- Dissolve Intermediate A (1.0 equiv.) and phenoxyacetic acid (1.2 equiv.) in anhydrous DMF.
- Add EDC·HCl (1.5 equiv.), HOBt (1.5 equiv.), and DIPEA (3.0 equiv.).
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (CH₂Cl₂/MeOH 95:5).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.8 Hz, 2H, Ar–H), 7.12 (s, 1H, Thiazole–H), 6.96 (d, J = 8.8 Hz, 2H, Ar–H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.91 (s, 2H, NCH₂), 1.23 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS : m/z calcd. for C₂₁H₂₀N₄O₃S [M + H]⁺: 409.1285; found: 409.1282.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Synthesis | Visible-light cyclization | 92 | 98 |
| Acid-catalyzed | 78 | 95 | |
| Alkylation | K₂CO₃/acetone | 72 | 97 |
| Amidation | EDC/HOBt | 88 | 99 |
The visible-light-mediated route offers superior yields and regioselectivity, while the EDC/HOBt coupling ensures high amidation efficiency.
Challenges and Optimization Strategies
- Regioselectivity in Core Formation : Competing pathways may yield isomeric byproducts. Polar solvents like H₂O suppress side reactions by stabilizing the transition state.
- Amidation Side Reactions : Overactivation of phenoxyacetic acid can lead to oligomerization. Using HOBt as an additive minimizes this risk.
- Purification Difficulties : Silica gel chromatography with CH₂Cl₂/MeOH gradients effectively separates the target compound from unreacted intermediates.
Q & A
Q. What are the common synthetic routes for N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including heterocyclic ring formation, coupling reactions, and functional group modifications. Key strategies include:
- One-pot catalyst-free reactions for thiazolo-triazole core assembly, involving refluxing precursors in glacial acetic acid followed by precipitation .
- Controlled pH and temperature during amide bond formation to minimize side products .
- Use of polar aprotic solvents (e.g., DMF, dichloromethane) and catalysts (e.g., triethylamine) to enhance coupling efficiency .
Q. Table 1: Synthesis Optimization Strategies
| Step | Key Reagents/Catalysts | Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|---|
| Thiazolo-triazole core | Glacial acetic acid | Reflux, 2 h | Slow cooling to enhance purity | |
| Amide coupling | Triethylamine, DMF | RT, inert atmosphere | Use excess acyl chloride | |
| Purification | Ethanol recrystallization | Gradient cooling | Multiple washings with methanol |
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: Critical techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. Table 2: Characterization Workflow
| Technique | Parameters | Application | Example Findings | Reference |
|---|---|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d6 | Substituent integration | Phenoxy protons at δ 6.8–7.2 | |
| HPLC | 70:30 ACN/H2O, 1 mL/min | Purity assessment | Retention time: 8.2 min | |
| HR-MS | ESI+, m/z | Molecular ion confirmation | [M+H]⁺: 505.1578 |
Q. What biological targets or activities have been preliminarily associated with this compound?
Methodological Answer: The compound’s thiazolo-triazole scaffold suggests interactions with:
- Kinases and microbial enzymes via hydrogen bonding with active-site residues .
- DNA topoisomerases due to planar aromatic moieties .
- Antimicrobial targets (e.g., bacterial dihydrofolate reductase) .
Q. Table 3: Preliminary Biological Screening
| Assay Type | Target | Observed Activity | Reference |
|---|---|---|---|
| Enzyme inhibition | Tyrosine kinase | IC₅₀ = 12.3 µM | |
| Microbial growth assay | S. aureus | MIC = 8 µg/mL | |
| Cytotoxicity | HeLa cells | CC₅₀ = 25 µM |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Cross-validation with orthogonal assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm target specificity .
- Structural analogs comparison : Test derivatives with modified substituents to isolate pharmacophore contributions (Table 4) .
- Computational docking : Use molecular dynamics simulations to predict binding modes and explain variability (e.g., ICReDD’s reaction path search methods) .
Q. Table 4: Analog Activity Comparison
| Derivative | Modification | Activity Shift | Reference |
|---|---|---|---|
| 4-Fluoro-phenyl analog | Increased electronegativity | 2× higher kinase inhibition | |
| Methoxy-to-ethoxy swap | Enhanced lipophilicity | Improved MIC against E. coli |
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical development?
Methodological Answer:
- Structural modifications : Introduce solubilizing groups (e.g., PEG chains) on the phenoxyacetamide moiety .
- In vitro ADME screening : Use hepatic microsomes to assess metabolic stability and CYP inhibition .
- QSAR modeling : Correlate substituent electronegativity with plasma half-life (e.g., methoxy vs. nitro groups) .
Q. Table 5: PK Optimization Strategies
| Strategy | Method | Outcome | Reference |
|---|---|---|---|
| LogP reduction | Hydroxyl group addition | 3× improved aqueous solubility | |
| Metabolic stability | Microsomal incubation | t₁/₂ = 45 min (rat) |
Q. What advanced methodologies are employed to elucidate the compound's mechanism of action at the molecular level?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., KD = 120 nM for kinase X) .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in enzymes upon compound binding .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .
Q. Table 6: Mechanistic Study Techniques
| Technique | Application | Key Insight | Reference |
|---|---|---|---|
| SPR | Binding affinity | KD = 120 nM | |
| HDX-MS | Protein dynamics | Stabilized α-helix in kinase |
Q. How can computational chemistry be integrated into the experimental design for synthesizing derivatives?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (DFT) to predict feasible synthetic routes .
- Docking studies : Screen virtual libraries for derivatives with improved target affinity .
- Machine learning : Train models on reaction databases to optimize solvent/catalyst combinations .
Q. Table 7: Computational Tools
| Tool | Application | Example Outcome | Reference |
|---|---|---|---|
| Gaussian (DFT) | Transition state analysis | Identified optimal catalyst | |
| AutoDock Vina | Binding pose prediction | Predicted ΔG = -9.2 kcal/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
